

# An In-depth Technical Guide to 2-(2-Methoxyethyl)phenol

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## Compound of Interest

Compound Name: 2-(2-Methoxyethyl)phenol

Cat. No.: B130077

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of **2-(2-Methoxyethyl)phenol**, a significant chemical intermediate. While its para-isomer, 4-(2-Methoxyethyl)phenol, is more commonly documented, this guide focuses specifically on the ortho-substituted compound with the Chemical Abstracts Service (CAS) number 330976-39-1.<sup>[1]</sup> This document details its chemical and physical properties, synthesis methodologies, analytical characterization, and safety protocols, tailored for professionals in research and drug development.

## Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **2-(2-Methoxyethyl)phenol** is crucial for its application in synthesis and research. While some experimental data for this specific isomer is not widely published, a combination of spectral data analysis and predicted values provides a solid foundation for its characterization.

Table 1: Physicochemical Properties of **2-(2-Methoxyethyl)phenol**

| Property          | Value   | Source   |
|-------------------|---|--|
| CAS Number        | 330976-39-1   | [1]  |
| Molecular Formula | C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>   | [2]  |
| Molecular Weight  | 152.19 g/mol  | [1]  |
| Appearance        | Not explicitly reported for the 2-isomer; the 4-isomer is a white to off-white solid.                           | Inferred from related compounds                        |
| Boiling Point     | Not explicitly reported for the 2-isomer; the 4-isomer has a boiling point of 125 °C at 3 mmHg.[3]              | -  |
| Melting Point     | Not explicitly reported for the 2-isomer; the 4-isomer has a melting point of 42-45 °C.[3]                      | -  |
| Density           | Not explicitly reported for the 2-isomer; the 4-isomer has a predicted density of 1.060 g/cm <sup>3</sup> . [3] | -  |
| Solubility        | Expected to be soluble in organic solvents like methanol, chloroform, and diethyl ether.                        | Inferred from structural similarity to related phenols |

## Synthesis of 2-(2-Methoxyethyl)phenol

The synthesis of **2-(2-Methoxyethyl)phenol** can be approached through several synthetic strategies. The Williamson ether synthesis is a foundational method for creating the ether linkage, and a plausible route involves the reaction of a protected catechol derivative with a suitable methoxyethylating agent. Another significant synthetic route involves the acid-catalyzed reaction of 2-(2-hydroxyethyl)phenol.

# Experimental Protocol: Williamson Ether Synthesis

## Approach

This protocol outlines a general procedure for the synthesis of an ortho-substituted methoxyethyl phenol, which can be adapted for **2-(2-Methoxyethyl)phenol**, likely starting from a suitably protected catechol.

### Materials:

- 2-Hydroxyphenethyl alcohol (or a protected catechol derivative)
- A suitable base (e.g., Sodium Hydroxide, Potassium Carbonate)
- 2-Chloroethyl methyl ether (or another methoxyethylating agent)
- Anhydrous solvent (e.g., Acetonitrile, DMF)
- Diethyl ether
- Saturated sodium bicarbonate solution
- 6M Hydrochloric acid
- Anhydrous sodium sulfate
- Silica gel for column chromatography

### Procedure:

- **Deprotonation:** In a round-bottom flask under an inert atmosphere, dissolve the starting phenol (1 equivalent) in the anhydrous solvent. Add the base (2 equivalents) and stir the suspension.
- **Etherification:** To the stirred suspension, add the methoxyethylating agent (1.1 equivalents) dropwise at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may require heating to proceed to completion.

- Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. The filtrate is then concentrated under reduced pressure.
- Extraction: Dissolve the residue in diethyl ether and wash sequentially with water and saturated sodium bicarbonate solution.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

```
// Nodes Start [label="Start: 2-Hydroxyphenethyl\nAlcohol & Base"]; Alkoxide [label="Formation of\nPhenoxide"]; Reaction [label="SN2 Attack on\n2-Chloroethyl methyl ether"]; Product [label="2-(2-Methoxyethyl)phenol"]; Workup [label="Aqueous Workup\n& Extraction"]; Purification [label="Column\nChromatography"]; Final [label="Pure Product"];
```

```
// Edges Start -> Alkoxide [label="Deprotonation"]; Alkoxide -> Reaction [label="Nucleophilic Attack"]; Reaction -> Product; Product -> Workup; Workup -> Purification; Purification -> Final; }
```

Caption: Williamson Ether Synthesis Workflow

## Reaction Mechanism: Acid-Catalyzed Formation

**2-(2-Methoxyethyl)phenol** has been identified as a key intermediate in the acid-catalyzed cyclization of 2-(2-hydroxyethyl)phenol.<sup>[1]</sup> This reaction proceeds through the formation of a phenonium ion intermediate.

```
// Nodes Reactant [label="2-(2-hydroxyethyl)phenol"]; Protonation [label="Protonation of\n-OH group"]; Phenonium [label="Formation of\nPhenonium Ion"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Solvent (Methanol)"]; Intermediate [label="2-(2-Methoxyethyl)phenol"]; Cyclization [label="Intramolecular\nCyclization"]; Product [label="2,3-Dihydrobenzofuran"];
```

```
// Edges Reactant -> Protonation [label="H+"]; Protonation -> Phenonium; Phenonium -> Nucleophilic_Attack; Nucleophilic_Attack -> Intermediate; Intermediate -> Cyclization [label="Acid Catalyst"]; Cyclization -> Product; }
```

Caption: Acid-Catalyzed Reaction Pathway

## Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of **2-(2-Methoxyethyl)phenol**.

Table 2: Spectroscopic Data for **2-(2-Methoxyethyl)phenol**

| Technique           | Expected Observations   |
|---------------------|---|
| <sup>1</sup> H NMR  | Aromatic protons (multiplets, $\delta$ 6.8–7.2 ppm), Methoxy group (singlet, $\sim\delta$ 3.3 ppm), Methylene groups (triplets, $\sim\delta$ 2.9 and $\sim\delta$ 3.7 ppm), Phenolic -OH (broad singlet). <a href="#">[1]</a>   |
| <sup>13</sup> C NMR | Signals for nine distinct carbon atoms, including six aromatic carbons and three aliphatic carbons, confirming the ortho-substitution pattern. <a href="#">[1]</a>  |
| FT-IR               | Broad O-H stretch ( $\sim$ 3400 $\text{cm}^{-1}$ ), Aromatic C-H stretch ( $>$ 3000 $\text{cm}^{-1}$ ), Aliphatic C-H stretch ( $<$ 3000 $\text{cm}^{-1}$ ), Strong C-O-C asymmetric stretch ( $\sim$ 1250 $\text{cm}^{-1}$ ), Aromatic C=C stretching (1450-1600 $\text{cm}^{-1}$ ). <a href="#">[1]</a> |
| Mass Spectrometry   | Molecular ion peak ( $\text{M}^+$ ) at $m/z$ 152. Under electrospray ionization (ESI), a protonated molecule $[\text{M}+\text{H}]^+$ at $m/z$ 153 would be expected. <a href="#">[1]</a>  |

## Safety and Handling

While a specific safety data sheet (SDS) for **2-(2-Methoxyethyl)phenol** is not readily available, general precautions for handling substituted phenols should be strictly followed. The safety information for the closely related 4-(2-Methoxyethyl)phenol provides a useful reference.

General Safety Precautions:

- Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., neoprene or butyl rubber), and safety goggles or a face shield.
- **Handling:** Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
- **Storage:** Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed.

Hazard Identification (based on 4-(2-Methoxyethyl)phenol):

- Causes skin irritation (H315).[\[4\]](#)
- Causes serious eye irritation (H319).[\[4\]](#)
- May cause respiratory irritation (H335).[\[4\]](#)

First Aid Measures:

- **Inhalation:** Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
- **Skin Contact:** Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
- **Eye Contact:** Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
- **Ingestion:** Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

## Conclusion

**2-(2-Methoxyethyl)phenol** is a valuable chemical for specialized applications in organic synthesis and mechanistic studies. While comprehensive data is not as abundant as for its para-isomer, this guide consolidates the available information on its properties, synthesis, and safety. Researchers and drug development professionals are encouraged to use this guide as

a foundational resource, while exercising due diligence and appropriate safety measures when handling this compound. Further research into the specific physical properties and toxicological profile of **2-(2-Methoxyethyl)phenol** would be a valuable contribution to the field.

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## References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. 2-(2-Methoxyethyl)phenol | C<sub>9</sub>H<sub>12</sub>O<sub>2</sub> | CID 22645935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-(2-Methoxyethyl) phenol | 56718-71-9 [chemicalbook.com]
- 4. 4-(2-Methoxyethyl)phenol | C<sub>9</sub>H<sub>12</sub>O<sub>2</sub> | CID 92516 - PubChem [pubchem.ncbi.nlm.nih.gov]
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